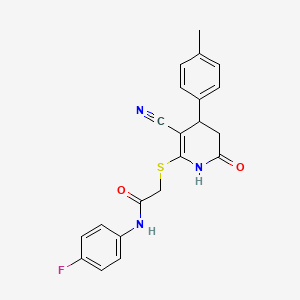

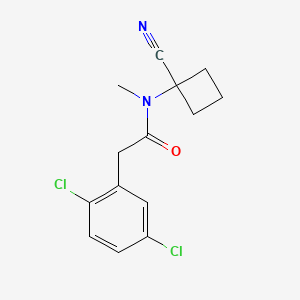

N-mesityl-2-(methylamino)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-mesityl-2-(methylamino)acetamide hydrochloride, also known as MMMA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 274.81 g/mol. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Resolution of Neurotoxins :

- The synthesis of neurotoxins like 2-amino-3-([15N]-methylamino)propanoic acid (BMAA) from α-acetamidoacrylic acid and [15N]-methylamine is described. This involves enantioselective hydrolysis of the acetamide group, mediated by the enzyme Acylase 1, yielding different isomers of BMAA (Hu & Ziffer, 1990).

Reactions with Enamino Diketones :

- Research on the reaction of acetals of lactams like N-methyl-2-pyrrolidone with enamino diketones to produce cyclic dienediamines, which further convert to various hydrochloride compounds under specific conditions, demonstrates the compound's versatility in organic synthesis (Shanazarov et al., 1987).

Anticonvulsant Activities :

- Studies have shown that derivatives of N-benzyl 2-acetamidoacetamides, including ones replacing the 2-acetamido group with different substituents, provide significant protection against seizures in animal models, highlighting the importance of the 2-acetamido substituent in anticonvulsant activity (Choi et al., 1996).

Treatment of Overactive Detrusor :

- A series of N-(4-amino-2-butynyl)acetamides were synthesized and examined for their inhibitory activity on detrusor contraction, with some compounds showing potential as agents for treating overactive detrusor while having less side effects compared to existing treatments (Take et al., 1992).

Metabolism of Chloroacetamide Herbicides :

- Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have been conducted to understand the metabolic pathways and potential toxicological implications. This research helps in understanding the environmental and health impacts of these widely used agricultural compounds (Coleman et al., 2000).

Formation of Spiro-Meisenheimer Adduct :

- Research into the formation and rearrangement of the spiro-Meisenheimer adduct of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide to 2-methylamino-N-methyl-N-(2,4,6-trinitrophenyl)acetamide hydrochloride sheds light on chemical reaction mechanisms, contributing to the broader understanding of organic chemistry and potential applications (Macháček et al., 1986).

Surgical Anesthetic in Guinea Pigs :

- Research on the use of ketamine hydrochloride, which contains the methylaminoacetamide group, in conjunction with Acepromazine Maleate to produce surgical depth anesthesia in guinea pigs. This demonstrates its application in veterinary medicine and animal research (Shucard et al., 1975).

Functionalized Alpha-Heteroatom-Substituted Amino Acids :

- The synthesis and evaluation of various alpha-heteroatom substituted derivatives of N-benzyl 2-acetamidoacetamides in the context of anticonvulsant activity provide insights into drug development and the importance of molecular modifications in pharmacological properties (Kohn et al., 1991).

Eigenschaften

IUPAC Name |

2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-8-5-9(2)12(10(3)6-8)14-11(15)7-13-4;/h5-6,13H,7H2,1-4H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUZJBFLAKYJEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CNC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-(methylamino)acetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-Chloropropanoyl)piperidin-3-yl]-N-ethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B2536767.png)

![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2536776.png)

![3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B2536777.png)

![Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2536778.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2536782.png)

![N-cycloheptyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2536783.png)